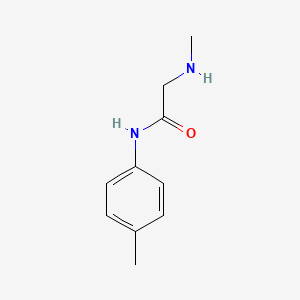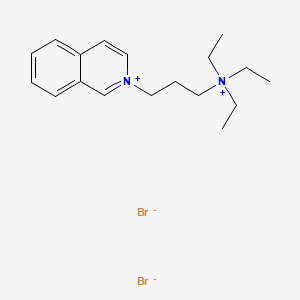
2-(methylamino)-N-(4-methylphenyl)acetamide
Overview
Description
2-(Methylamino)-N-(4-methylphenyl)acetamide, also known as MAM-4-MP, is a versatile compound that has been used in a variety of scientific research applications. It is a member of the class of compounds known as substituted phenethylamines, which are derivatives of phenethylamine (PEA). MAM-4-MP has a wide range of physiological and biochemical effects, and is an important tool for scientists studying the effects of neurotransmitters on the body.
Scientific Research Applications
“2-(methylamino)-N-(4-methylphenyl)acetamide”, also known as Mephedrone or 4-MMC, is a synthetic cathinone and a β-ketoamphetamine . It was originally created as a research chemical resembling MDMA in 1929 . Here are some of its applications:
-
Recreational Use : Mephedrone has gained recognition due to its ability to induce hallucinations and stimulate the mind, making it prone to misuse . It became popular among individuals seeking recreational drug experiences between 2007 and 2009, as it became accessible for purchase on underground online platforms .
-
Research Chemical : Mephedrone was originally created as a research chemical . It is often used in scientific research to study its effects and potential risks .
-
Pharmacokinetics and Pharmacodynamics Study : Mephedrone is used in the study of pharmacokinetics (how the body affects a drug) and pharmacodynamics (how a drug affects the body) .
“2-(methylamino)-N-(4-methylphenyl)acetamide”, also known as Mephedrone or 4-MMC, is a synthetic cathinone and a β-ketoamphetamine . It was originally created as a research chemical resembling MDMA in 1929 . Here are some of its applications:
-
Recreational Use : Mephedrone has gained recognition due to its ability to induce hallucinations and stimulate the mind, making it prone to misuse . It became popular among individuals seeking recreational drug experiences between 2007 and 2009, as it became accessible for purchase on underground online platforms .
-
Research Chemical : Mephedrone was originally created as a research chemical . It is often used in scientific research to study its effects and potential risks .
-
Pharmacokinetics and Pharmacodynamics Study : Mephedrone is used in the study of pharmacokinetics (how the body affects a drug) and pharmacodynamics (how a drug affects the body) .
-
Synthesis and Chemical Properties Study : Mephedrone is used in the study of its synthesis and chemical properties . The most common synthesis method involves the reaction between 2-bromo-4′-methylpropiophenone and methylamine, followed by acidification into hydrochloride or hydrobromide salt .
-
Risk Assessment : Mephedrone is used in risk assessment studies to understand its health and social risks .
-
Regulatory Measures Study : Mephedrone is used in the study of its legal status and regulatory measures .
properties
IUPAC Name |
2-(methylamino)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-3-5-9(6-4-8)12-10(13)7-11-2/h3-6,11H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYCJXKBBVZZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368407 | |
| Record name | 2-(methylamino)-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-(4-methylphenyl)acetamide | |
CAS RN |
64642-17-7 | |
| Record name | 2-(methylamino)-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















